molecular formula C9H9F4N B13945577 N-ethyl-2-fluoro-N-(trifluoromethyl)aniline

N-ethyl-2-fluoro-N-(trifluoromethyl)aniline

Cat. No.: B13945577
M. Wt: 207.17 g/mol
InChI Key: FDEADHHSIWPFKT-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-N-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated arene with an amine. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes, which can be catalyzed by palladium .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as palladium, is common to facilitate the reaction and reduce the energy requirements .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines .

Scientific Research Applications

N-ethyl-2-fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for these targets. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroaniline
  • 2-(Trifluoromethyl)aniline
  • 2-Methyl-3-(trifluoromethyl)aniline

Uniqueness

N-ethyl-2-fluoro-N-(trifluoromethyl)aniline is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and binding affinity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

N-ethyl-2-fluoro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-2-14(9(11,12)13)8-6-4-3-5-7(8)10/h3-6H,2H2,1H3

InChI Key

FDEADHHSIWPFKT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1F)C(F)(F)F

Origin of Product

United States

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